5-(m-Tolyloxy)furan-2-carboxylic acid
Description
5-(m-Tolyloxy)furan-2-carboxylic acid is a synthetic furan-based carboxylic acid derivative characterized by a meta-methylphenoxy (m-tolyloxy) substituent at the 5-position of the furan ring. The m-tolyloxy group introduces steric and electronic modifications that influence binding affinity to biological targets such as MbtI, a key enzyme in bacterial iron acquisition pathways .
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5-(3-methylphenoxy)furan-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4/c1-8-3-2-4-9(7-8)15-11-6-5-10(16-11)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
FXFADFCBEYNSMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(m-Tolyloxy)furan-2-carboxylic acid typically involves the reaction of m-tolyl alcohol with furan-2-carboxylic acid under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the esterification reaction, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and the use of advanced catalysts to optimize yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
5-(m-Tolyloxy)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5-(m-Tolyloxy)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(m-Tolyloxy)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The biological activity of 5-substituted furan-2-carboxylic acids is highly dependent on the substituent at the 5-position. Below is a comparative analysis of key analogs:
Notes:
- Electron-withdrawing groups (e.g., NO₂, CF₃) enhance binding to MbtI/Mab-SaS by polarizing the furan-carboxylic acid moiety, strengthening interactions with active-site residues .
- Lipophilic substituents (e.g., CF₃) improve membrane permeability, critical for intracellular targeting .
- Natural derivatives (e.g., hydroxylated alkyl chains) exhibit divergent bioactivities, emphasizing the role of substituent complexity in diversifying applications .
Biological Activity
5-(m-Tolyloxy)furan-2-carboxylic acid is an organic compound characterized by a furan ring structure, with a carboxylic acid functional group at the second position and an m-tolyloxy group at the fifth position. Its molecular formula is C₁₂H₁₀O₄, and it exhibits potential applications in pharmaceuticals and organic synthesis due to its unique structure and biological properties.
- Molecular Weight : Approximately 218.21 g/mol
- Structure : Contains a furan ring, a carboxylic acid (-COOH) group, and an m-tolyloxy substituent.
Biological Activity Overview
Research into the biological activity of this compound has revealed its potential anti-inflammatory and antibacterial properties. The following sections delve into specific studies and findings related to its biological activity.
Inhibition of Extracellular Polysaccharide Production
The inhibition of extracellular polysaccharide production is a notable mechanism through which furan derivatives exert their antibacterial effects. The inhibition observed with related compounds indicates that this compound may also impact biofilm formation in pathogenic bacteria, thereby enhancing its therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of furan derivatives is crucial in predicting the biological activity of this compound. The presence of the m-tolyloxy group may influence its interaction with biological targets compared to other furan derivatives. A comparative analysis of structurally related compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Methylfuran-2-carboxylic acid | Methyl group at position 5 | Commonly studied for metabolic pathways |
| 5-Hydroxymethyl-2-furancarboxylic acid | Hydroxymethyl group at position 5 | Exhibits different solubility and reactivity |
| 2-Furancarboxylic acid | Carboxylic acid at position 2 | Lacks substitution at position 5 |
| This compound | Carboxylic acid at position 2, m-tolyloxy at position 5 | Potential anti-inflammatory and antibacterial properties |
Case Studies
- Anti-inflammatory Potential : Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. Further research is necessary to confirm these effects specifically for this compound.
- Pharmaceutical Applications : Given its structural characteristics, there is potential for developing this compound as a lead candidate in drug discovery aimed at treating bacterial infections or inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
